molecular formula C22H24N2O3S B4578534 (2Z,5Z)-5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B4578534
M. Wt: 396.5 g/mol
InChI Key: XHCBYQIYAVFTLT-SPDSTVKKSA-N
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Description

(2Z,5Z)-5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thiazolidinone moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has potential as an antimicrobial agent. Studies have shown that thiazolidinone derivatives exhibit significant antibacterial and antifungal activities, making them promising candidates for the development of new antibiotics.

Medicine

In medicine, this compound may have potential as an anti-inflammatory or anticancer agent. Research into its mechanism of action and efficacy in various disease models is ongoing.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its unique structure allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-5-(3-ethoxy-4-methoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2Z,5Z)-5-(3-ethoxy-4-butoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2Z,5Z)-5-(3-ethoxy-4-ethoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2Z,5Z)-5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-4-13-27-18-12-11-16(14-19(18)26-5-2)15-20-21(25)24(3)22(28-20)23-17-9-7-6-8-10-17/h6-12,14-15H,4-5,13H2,1-3H3/b20-15-,23-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCBYQIYAVFTLT-SPDSTVKKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z,5Z)-5-(3-ethoxy-4-propoxybenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

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